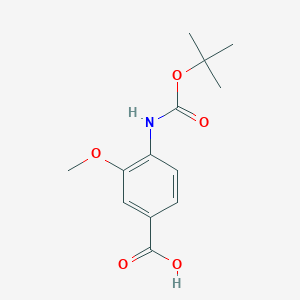

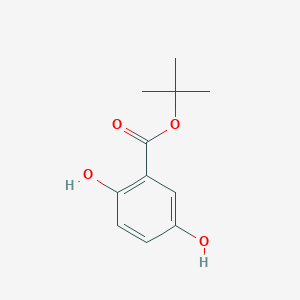

4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid

Übersicht

Beschreibung

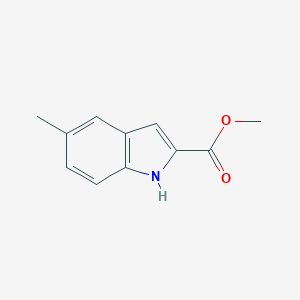

“4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid” is a chemical compound with the molecular formula C12H15NO4 . It is also known by other names such as Boc-4-Abz-OH, 4-(Boc-amino)benzoic acid, and 4-Tert-Butoxycarbonylamino-Benzoic Acid . The compound is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The InChI code for the compound isInChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) . This code provides a specific description of the compound’s molecular structure. Chemical Reactions Analysis

The compound can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The molecular weight of the compound is 237.25 g/mol . More detailed physical and chemical properties were not found in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Synthesis of Antitumor Agents

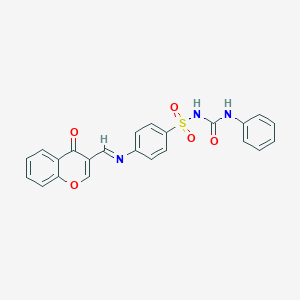

Boc-4-amino-3-methoxybenzoic acid: is used as an intermediate in the preparation of (aminophenyl)benzothiazoles , which exhibit antitumor activities. These compounds are part of ongoing research to develop new treatments for cancer .

Inhibition of Checkpoint Kinase-1 (Chk1)

This compound is also utilized to synthesize (phenyl)(cyanopyrazinyl)urea derivatives . These derivatives act as inhibitors for checkpoint kinase-1 (Chk1), an enzyme that plays a crucial role in cell cycle control and is a target for cancer therapy .

Synthesis of Carbazole Alkaloids

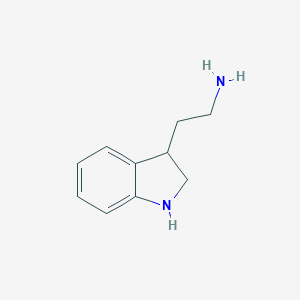

Another application involves using this compound as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine and mukonidine via oxidative annulation. These alkaloids have various biological activities and are of interest in medicinal chemistry .

Safety and Hazards

Zukünftige Richtungen

The use of Boc-protected amino acids in the synthesis of dipeptides represents a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is a potential future direction .

Wirkmechanismus

Target of Action

Boc-4-amino-3-methoxybenzoic acid is primarily used as an intermediate in the synthesis of various compounds . It is used to prepare (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . Therefore, its primary targets are the enzymes and proteins involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation . The exact mode of action depends on the specific reaction it is involved in.

Biochemical Pathways

Boc-4-amino-3-methoxybenzoic acid is involved in various biochemical pathways due to its role as an intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of (aminophenyl)benzothiazoles, which have antitumor activities . It is also used in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which are inhibitors of checkpoint kinase-1 (Chk1) .

Result of Action

The result of the action of Boc-4-amino-3-methoxybenzoic acid is the formation of new compounds. For example, it is used in the synthesis of carbazole alkaloids mukonine and mukonidine . These compounds have various biological activities, such as antitumor activity .

Eigenschaften

IUPAC Name |

3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-6-5-8(11(15)16)7-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXONAJLCIBQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572726 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((tert-Butoxycarbonyl)amino)-3-methoxybenzoic acid | |

CAS RN |

180976-98-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

amine](/img/structure/B179824.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)